molecular formula C15H22N2O4S B5740581 N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5740581
M. Wt: 326.4 g/mol
InChI Key: YAVFUOCFJAVXGR-UHFFFAOYSA-N
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Description

N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BPDS, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. BPDS belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.

Mechanism of Action

The mechanism of action of BPDS involves its interaction with various molecular targets such as enzymes, receptors, and transcription factors. BPDS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in various cellular processes such as metabolism and DNA replication. BPDS has also been shown to activate receptors such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, BPDS has been shown to activate transcription factors such as Nrf2, which is involved in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects:
BPDS has been shown to have various biochemical and physiological effects on the body. In cancer, BPDS has been shown to induce apoptosis and inhibit angiogenesis by inhibiting the activity of carbonic anhydrase and topoisomerase II. In diabetes, BPDS has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK pathway and regulating the expression of genes involved in glucose and lipid metabolism. In neurodegenerative disorders, BPDS has been shown to protect against oxidative stress and neuroinflammation by activating the Nrf2 pathway and regulating the expression of genes involved in antioxidant defense.

Advantages and Limitations for Lab Experiments

BPDS has several advantages and limitations for lab experiments. One of the advantages of BPDS is its diverse range of biological activities, which makes it a promising therapeutic agent for various diseases. Another advantage of BPDS is its synthetic nature, which allows for easy modification of its chemical structure to improve its biological activity and pharmacokinetic properties. However, one of the limitations of BPDS is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of BPDS is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for research on BPDS. One direction is the development of more potent and selective analogs of BPDS for the treatment of various diseases. Another direction is the evaluation of the pharmacokinetic and pharmacodynamic properties of BPDS in vivo to determine its efficacy and safety. Additionally, the role of BPDS in the regulation of cellular signaling pathways and gene expression should be further investigated to understand its mechanism of action. Finally, the potential of BPDS as a diagnostic tool for various diseases should be explored.

Synthesis Methods

The synthesis of BPDS involves the reaction of 3-(1-pyrrolidinyl)propylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or acetonitrile at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography to obtain pure BPDS.

Scientific Research Applications

BPDS has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurodegenerative disorders. In cancer, BPDS has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In diabetes, BPDS has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. In neurodegenerative disorders, BPDS has been shown to protect against oxidative stress and neuroinflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

properties

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c18-22(19,16-6-3-9-17-7-1-2-8-17)13-4-5-14-15(12-13)21-11-10-20-14/h4-5,12,16H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVFUOCFJAVXGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(pyrrolidin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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